Product packaging for Dodecafluorooxepane(Cat. No.:CAS No. 788-41-0)

Dodecafluorooxepane

Cat. No.: B14759949
CAS No.: 788-41-0
M. Wt: 316.04 g/mol
InChI Key: WDXFZSLMIIPQCF-UHFFFAOYSA-N
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Description

Context of Fluorocarbon Compounds in Modern Industrial Processes

Fluorocarbon compounds, a class of organofluorine chemicals, are integral to numerous modern industrial applications. Their widespread use stems from the unique properties imparted by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This stability results in materials that are chemically inert, thermally robust, and possess valuable surface properties like water and oil repellency. sibran.rueuropa.eu

Perfluorinated ethers, a subgroup of fluorocarbons, are characterized by the presence of an ether linkage (C-O-C) within a fully fluorinated alkyl structure. Due to the high strength of their C-O, C-C, and C-F bonds, these compounds exhibit exceptional chemical and thermal stability. sibran.ru This makes them highly effective as industrial fluids, lubricants, and oils for machinery operating under extreme conditions. sibran.ru Furthermore, their utility extends to solvents for specialized chemical reactions, coatings for a variety of products, and components in pesticides and cosmetics. sibran.rueuropa.eu

Global Environmental Concerns Associated with High Global Warming Potential (GWP) Gases

The chemical stability that makes fluorocarbons industrially valuable also contributes to significant environmental concerns. Many of these compounds are potent greenhouse gases with long atmospheric lifetimes, leading to their classification as high Global Warming Potential (GWP) gases. epa.govresearchgate.net

GWP is a standardized metric used to compare the climate impact of different greenhouse gases relative to carbon dioxide (CO₂), which has a GWP of 1. epa.govfexa.iowikipedia.org It measures how much energy the emission of one ton of a gas will absorb over a specific period, typically 100 years. epa.govepa.gov Gases with a high GWP trap substantially more heat than the same mass of CO₂. epa.gov

Fluorinated gases, such as perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs), are among the most potent greenhouse gases, with GWPs often in the thousands or even tens of thousands. epa.govarbor.eco For instance, sulfur hexafluoride (SF₆), another fluorinated compound, has a 100-year GWP of 23,900 and an atmospheric lifetime of 3,200 years. sustain.lifeunfccc.int The long persistence of these "forever chemicals" means their impact on the global climate is effectively permanent. europa.euresearchgate.net This has prompted international regulatory efforts to control their emissions and find less harmful alternatives. researchgate.net

Global Warming Potential (GWP) of Selected Greenhouse Gases (100-Year Time Horizon)

Greenhouse GasChemical FormulaGWP (100-Year)Atmospheric Lifetime (Years)
Carbon DioxideCO₂1Variable
MethaneCH₄27-30~12
Nitrous OxideN₂O273109-120
PerfluoromethaneCF₄6,50050,000
Sulfur HexafluorideSF₆23,9003,200
Data sourced from IPCC reports. epa.govunfccc.intghgprotocol.org

Emergence of Dodecafluorooxepane as a Research Focus for Environmental Remediation

This compound (C₆F₁₂O) is a fully fluorinated cyclic ether belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov As regulatory and scientific scrutiny of PFAS has intensified, individual compounds like this compound have become subjects of research. This focus is not on using the compound for remediation, but rather on understanding its properties, environmental fate, and potential for degradation as part of the larger challenge of managing PFAS contamination. mdpi.com

The term "forever chemicals" was coined to describe the extreme persistence of PFAS in the environment. europa.eunih.gov This resistance to natural degradation processes leads to their accumulation in soil, water, and living organisms. europa.eu The widespread environmental contamination from PFAS, including perfluorinated ethers, has made their removal and destruction a primary concern for environmental agencies. mdpi.commdpi.com Research is now heavily focused on developing effective remediation technologies, such as thermal degradation and electrochemical oxidation, to break down these highly stable molecules and mitigate their environmental impact. mdpi.com The study of specific compounds like this compound is crucial for developing targeted and effective strategies to address the broader class of perfluorinated ether pollutants. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F12O B14759949 Dodecafluorooxepane CAS No. 788-41-0

Properties

CAS No.

788-41-0

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooxepane

InChI

InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,14)6(17,18)19-5(15,16)3(1,11)12

InChI Key

WDXFZSLMIIPQCF-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Theoretical and Computational Investigations of Dodecafluorooxepane

Quantum Chemical Optimization of Molecular Structure

The foundational step in the computational analysis of dodecafluorooxepane involves the optimization of its molecular geometry. Using quantum chemistry calculation methods, a stable molecular structure is determined. This process establishes the foundational geometry from which other molecular properties are derived. The optimization is a critical prerequisite for ensuring the accuracy of subsequent calculations, such as the analysis of molecular orbitals and collision cross-sections nih.gov.

Computational Analysis of Molecular Orbital Components

To understand the electronic distribution and bonding characteristics within the this compound molecule, several population analysis methods are employed. These calculations provide insights into the atomic charges and the composition of the molecular orbitals, which are essential for predicting the molecule's reactivity and interaction behavior. A study utilized three distinct methods—Mulliken population analysis, C-squared population analysis, and Natural Atomic Orbital (NAO) analysis—to compute the molecular orbital components as a basis for determining the molecular collision cross-section nih.gov.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate partial atomic charges by dividing the electrons of a chemical bond evenly between the two participating atoms. This approach provides a straightforward way to analyze the charge distribution within the this compound molecule based on the calculated molecular orbitals nih.gov.

C-squared Population Analysis

C-squared population analysis offers another perspective on the electron distribution. This method also contributes to the broader understanding of the molecular orbital composition, which is a key input for calculating how the molecule interacts and collides with other particles nih.gov.

Natural Atomic Orbital (NAO) Analysis

Natural Atomic Orbital (NAO) analysis is considered a more refined method for calculating atomic charges. It is used to determine the molecular orbital components, and its results are often compared with other methods to validate the findings. For complex molecules like this compound, the NAO method was found to provide results that align closely with experimental values for similar molecules, lending confidence to the subsequent calculations of collision cross-sections nih.gov.

Determination of Molecular Collision Cross-Sections

The molecular collision cross-section is a measure of the effective area of a molecule for collision with other particles. It is a critical parameter for understanding gas-phase behavior, particularly in applications like dielectric insulation. For this compound, the collision cross-section is calculated based on the previously determined molecular orbital components from the NAO, Mulliken, and C-squared population analyses. The validity of this computational approach was verified by comparing the calculated results for similar molecules (H₂O, C₃H₆O, and C₅F₁₀O) with known experimental data, with the NAO-based calculations showing the closest agreement nih.gov. This provides a reliable theoretical value for the collision cross-section of this compound, which is vital for modeling its performance as an insulating gas nih.gov.

Prediction of Thermodynamic Properties

The thermodynamic properties of this compound are essential for its practical application, dictating its behavior under varying temperatures and pressures. Based on Local Thermal Equilibrium (LTE) conditions, key thermodynamic parameters have been calculated over a wide temperature range of 300 K to 30,000 K frontiersin.orgfrontiersin.org.

Calculations show that the mass density of this compound rapidly decreases between 300 K and 3,000 K as small molecular particles begin to appear due to decomposition frontiersin.org. The specific heat exhibits distinct peaks, notably in the 300–5,000 K range, which is attributed to endothermic dissociation reactions frontiersin.orgfrontiersin.org. Other properties such as enthalpy, entropy, and the speed of sound show a consistent trend with temperature, similar to most other gases frontiersin.org. These predicted thermodynamic data are fundamental for the design and development of equipment utilizing C₆F₁₂O frontiersin.orgfrontiersin.org.

Below are tables summarizing key predicted thermodynamic properties at a pressure of 0.10 MPa.

Predicted Thermodynamic Properties of this compound

Temperature (K) Mass Density ( kg/m ³) Specific Heat (J/kg·K) Enthalpy (MJ/kg)
300 13.0 800 ~0
1000 ~1.0 1200 ~1
3000 ~0.1 2500 ~5
5000 ~0.05 4000 ~15
10000 ~0.01 2000 ~30
20000 <0.01 2500 ~70

Note: The values in this table are approximate figures derived from graphical data presented in the cited literature frontiersin.org and are intended for illustrative purposes.

Particle Number Density Calculations across Temperature Ranges

Specific Heat and Enthalpy Computations

Computational studies detailing the specific heat and enthalpy of this compound have not been identified in the reviewed literature. The computation of these thermodynamic properties would likely employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecule's vibrational frequencies. From these frequencies, statistical thermodynamics can be used to calculate the specific heat capacity (both at constant volume, Cv, and constant pressure, Cp) and enthalpy as a function of temperature. This information is fundamental for modeling the thermal behavior of the compound in any system.

Entropy Calculations

Detailed entropy calculations for this compound are not present in the available scientific resources. Similar to specific heat and enthalpy, entropy calculations would be derived from the computed vibrational, rotational, and translational energy levels of the molecule using quantum chemistry methods. The resulting data would provide insight into the molecule's disorder and the spontaneity of chemical processes involving this compound.

Modeling of Transport Parameters

Electrical Conductivity Predictions

There is no available research that specifically predicts the electrical conductivity of this compound through computational modeling. As a fluorinated organic compound, it is expected to have very low electrical conductivity, making it a good electrical insulator. Theoretical predictions would likely involve molecular dynamics simulations or quantum mechanical calculations to understand electron transport properties, which are essential for applications in high-voltage equipment.

Thermal Conductivity Analysis

A computational analysis of the thermal conductivity of this compound is not documented in the surveyed literature. Such an analysis would typically use methods like molecular dynamics simulations with appropriate force fields to model heat transfer through the bulk material. These predictions are important for thermal management in applications where this compound might be used as a heat transfer fluid or a dielectric medium. One study notes the general category of "Thermal conductivity" in a keyword list associated with a researcher who has worked with this compound, but provides no specific data korea.ac.kr.

Simulation of Dielectric Strength and Breakdown Characteristics

While this compound is considered a potential candidate for use as a dielectric fluid, specific simulations of its dielectric strength and breakdown characteristics are not found in the available literature. These simulations would be computationally intensive, likely employing a combination of quantum chemistry to determine molecular properties like polarizability and ionization energy, and potentially particle-in-cell simulations to model the behavior of the gas under strong electric fields, leading to electrical breakdown. Such studies are vital for assessing its suitability as an alternative to other insulating gases in electrical applications.

Electron-Impact Ionization Cross-Section using Deutsch–Märk Formula

The electron-impact ionization cross-section is a critical parameter for assessing the dielectric strength of a gas. For this compound, this has been theoretically determined using the Deutsch–Märk (DM) formula. aip.orgaip.orgresearchgate.net This semi-empirical method is well-established for calculating the electron-impact ionization cross-sections of various atoms, molecules, ions, and radicals. aip.org

To apply the DM formula, the molecular structure of this compound is first optimized using quantum chemistry calculations. Following this, different methods are employed to calculate the molecular orbital components, which are then used to determine the molecular collision cross-section. aip.orgresearchgate.net Three such methods that have been utilized are Mulliken population analysis (MPA), C-squared population analysis (SCPA), and the natural atomic orbital (NAO) method. aip.orgresearchgate.net

Table 1: Calculated Peak Electron-Impact Ionization Cross-Sections for this compound

Calculation Method Peak Cross-Section (Ų)
Mulliken Population Analysis (MPA) 2.43
C-Squared Population Analysis (SCPA) 1.97

Computational Assessment of Insulation Performance

Computational studies have been instrumental in evaluating the insulation performance of this compound, highlighting its potential as a replacement for sulfur hexafluoride (SF₆) in various applications. researchgate.netnih.gov These theoretical assessments provide insights into the molecular properties that contribute to its high dielectric strength.

One of the key factors influencing the insulation performance of a gas is its molecular structure. Quantum chemistry calculations have confirmed that this compound possesses a large surface area, which is a contributing factor to its excellent insulation capabilities. aip.org The study of collision cross-sections is vital for understanding how the gas impedes electron motion during electrical discharge, and these data are fundamental for calculating important electron swarm parameters like the ionization coefficient and the critical breakdown field. aip.org

Furthermore, the decomposition properties of this compound under electrical stress are a critical aspect of its insulation performance. Computational studies using reactive force field molecular dynamics (ReaxFF-MD) and density functional theory (DFT) have investigated these decomposition pathways. researchgate.net Research has shown that the thermal decomposition of C₆F₁₂O is initiated by the cleavage of C-C bonds. researchgate.net The breakdown products are primarily fluorocarbons such as CF₄, C₂F₆, and C₃F₈, which are themselves effective insulating gases with a lower environmental impact than SF₆. aip.org These findings suggest that even after decomposition, the byproducts can maintain good insulation properties, which is a desirable characteristic for a dielectric gas. aip.org

The development of robust computational protocols is also a significant area of research for predicting the dielectric strengths of potential insulating gases like this compound. nih.govmdpi.com These protocols often involve calculating molecular properties such as polarizability and ionization energy to predict the dielectric strength, providing a valuable tool for screening and designing new insulating materials. nih.govmdpi.com

Table 2: Investigated Properties for Computational Assessment of Insulation Performance

Property Significance
Molecular Surface Area A larger surface area contributes to higher insulation performance. aip.org
Collision Cross-Section Helps in understanding the hindrance of electron motion during discharge. aip.org
Decomposition Pathways Determines the nature of byproducts and their impact on insulation. researchgate.net

Plasma Chemistry and Reactive Ion Etching Performance of Dodecafluorooxepane

Characterization of Dodecafluorooxepane-Containing Plasmas

The characterization of this compound (C6F12O) containing plasmas is crucial for understanding its performance in reactive-ion etching processes. Key parameters related to electrons and ions, as well as the density of reactive species, dictate the plasma's interaction with substrate materials. Research comparing 50% C6F12O + 50% Ar plasmas with conventional 50% CF4 + 50% Ar plasmas provides detailed insights into these characteristics under varying input power and gas pressure conditions. researchgate.netnih.gov

Electron- and Ion-Related Plasma Parameters

The behavior of electrons and ions within the plasma directly influences the physical and chemical pathways of the etching process. Parameters such as electron temperature, ion current density, DC bias, and ion momentum flux are determinative of the energy and flux of particles bombarding the substrate surface. researchgate.net

Electron temperature (Te) is a measure of the average kinetic energy of electrons in the plasma and is a key factor in determining the rates of ionization and dissociation. uh.eduwikipedia.org In plasmas containing a 50% C6F12O + 50% Ar mixture, the electron temperature shows distinct responses to changes in input power and gas pressure. As input power increases from 200 W to 600 W, the electron temperature exhibits a slight decrease. Conversely, an increase in gas pressure from 4 mTorr to 15 mTorr results in a more significant reduction in electron temperature. For instance, at a constant power of 400 W, Te decreases from approximately 4.2 eV at 4 mTorr to 3.4 eV at 15 mTorr. researchgate.net This behavior is attributed to the fact that at higher pressures, the increased frequency of electron-neutral collisions leads to a more efficient energy loss for the electrons, thus lowering the average temperature. researchgate.net

Table 1: Electron Temperature (eV) in 50% C6F12O + 50% Ar Plasma as a Function of Input Power and Gas Pressure

Gas Pressure (mTorr) 200 W 400 W 600 W
4 ~4.4 ~4.2 ~4.1
8 ~3.9 ~3.7 ~3.6
15 ~3.6 ~3.4 ~3.3

Data estimated from graphical representations in scientific literature. researchgate.net

Ion current density (J+) represents the flux of positive ions reaching the substrate and is a critical parameter for both the physical sputtering and the ion-assisted chemical reaction components of etching. nih.gov In 50% C6F12O + 50% Ar plasmas, the ion current density increases nearly linearly with rising input power. For example, at a pressure of 8 mTorr, J+ rises from roughly 1.1 mA/cm² at 200 W to 2.1 mA/cm² at 600 W. In contrast, increasing the gas pressure causes the ion current density to decrease. This is because higher pressures lead to more ion-neutral collisions and scattering in the sheath, reducing the directional ion flux to the surface. researchgate.net

Table 2: Ion Current Density (mA/cm²) in 50% C6F12O + 50% Ar Plasma as a Function of Input Power and Gas Pressure

Gas Pressure (mTorr) 200 W 400 W 600 W
4 ~1.3 ~1.9 ~2.5
8 ~1.1 ~1.6 ~2.1
15 ~0.9 ~1.3 ~1.7

Data estimated from graphical representations in scientific literature. researchgate.net

The negative DC bias voltage (-Udc) is generated on the powered electrode and is instrumental in accelerating positive ions from the plasma toward the substrate. impedans.complasmatherm.com This acceleration imparts the energy necessary for anisotropic etching. uh.edu For C6F12O + Ar plasmas, at a constant DC power of 200 W, the negative DC bias shows a weak dependence on the input RF power, decreasing slightly as power increases. However, the effect of gas pressure is more pronounced, with -Udc remaining nearly constant as pressure is increased. The slight decrease with input power is due to the rising positive ion flux which partially compensates for the negative charge from the bias source. nih.gov

Table 3: Negative DC Bias Voltage (-Udc, V) in 50% C6F12O + 50% Ar Plasma as a Function of Input Power and Gas Pressure

Gas Pressure (mTorr) 200 W 400 W 600 W
4 ~440 ~420 ~410
8 ~445 ~425 ~415
15 ~450 ~430 ~420

Data estimated from graphical representations in scientific literature. researchgate.net

The ion momentum flux, characterized by the parameter εiΓ+, provides a measure of the intensity of ion bombardment on the substrate surface, combining the effects of ion energy (εi) and ion flux (Γ+). nih.gov This parameter is crucial for understanding the physical component of the etching process, such as sputtering and breaking surface chemical bonds. nih.gov In 50% C6F12O + 50% Ar plasmas, the ion momentum flux increases significantly with higher input power. This is a direct result of the growth in ion flux overwhelming the slight decrease in ion energy (related to -Udc). Conversely, increasing gas pressure leads to a decrease in the ion momentum flux, which is caused by the reduction in both ion flux and ion energy. researchgate.netnih.gov This trend confirms that the physical etching pathway is intensified at higher power and lower pressure. nih.gov

Table 4: Relative Ion Momentum Flux (εiΓ+, arb. units) in 50% C6F12O + 50% Ar Plasma as a Function of Input Power and Gas Pressure

Gas Pressure (mTorr) 200 W 400 W 600 W
4 ~0.55 ~0.80 ~1.05
8 ~0.50 ~0.70 ~0.90
15 ~0.40 ~0.55 ~0.70

Data estimated from graphical representations in scientific literature. researchgate.net

Species Density Analysis (e.g., F and O atoms)

The density of reactive neutral species, particularly fluorine (F) and oxygen (O) atoms, is fundamental to the chemical pathway of the etching process. dcu.iecyberleninka.ru The dissociation of this compound (C6F12O) molecules in the plasma creates these reactive species. The flux of F atoms is often the rate-limiting factor in the ion-assisted chemical reaction for etching silicon-based materials. nih.gov

Evaluation of Polymerization Abilities

During reactive-ion etching with fluorocarbon gases, the formation of a fluorocarbon polymer film on the substrate surface is a critical phenomenon that can significantly influence the etching characteristics. This polymer layer can protect sidewalls from etching, leading to more anisotropic profiles, but excessive polymerization can hinder the etching process.

In comparative studies of this compound (C₆F₁₂O) mixed with argon (Ar) and Tetrafluoromethane (CF₄) mixed with argon, the polymerization abilities of the two gas systems were found to be quite similar. This suggests that, under similar plasma conditions, the extent of polymer deposition on the substrate during etching with this compound is comparable to that observed with Tetrafluoromethane. The balance between etching and polymerization is a key factor in achieving desired etch profiles and selectivity.

Comparative Studies in Reactive-Ion Etching (RIE)

To assess the efficacy of this compound as an etching gas, its performance has been benchmarked against the industry-standard Tetrafluoromethane in various plasma environments.

A direct comparison of the reactive-ion etching of silicon (Si) and silicon dioxide (SiO₂) was conducted using 50% this compound + 50% Argon and 50% Tetrafluoromethane + 50% Argon plasmas. The studies were carried out at varying input power and gas pressures to understand the etching kinetics.

In general, the Tetrafluoromethane + Argon plasma exhibited higher silicon etching rates compared to the this compound + Argon plasma under similar conditions core.ac.uk. For both gas mixtures, the silicon etch rate demonstrated a monotonic increase with rising input power core.ac.uk. This is attributed to the increased generation of reactive fluorine radicals and enhanced ion bombardment energy at higher power levels. Furthermore, higher gas pressures also led to an increase in the silicon etch rate for both chemistries core.ac.uk.

Silicon Etching Rates (nm/min) in this compound + Ar vs. Tetrafluoromethane + Ar Plasmas

Input Power (W) Gas Pressure (mTorr) This compound + Ar Tetrafluoromethane + Ar
200 4 ~40 ~65
400 4 ~60 ~95
600 4 ~75 ~120
200 12 ~55 ~100
400 12 ~80 ~145
600 12 ~100 ~180

Similar to the trends observed with silicon, the etching rates for silicon dioxide were consistently higher in the Tetrafluoromethane + Argon plasma than in the this compound + Argon plasma core.ac.uk. The SiO₂ etch rates for both gas systems also showed a positive correlation with both input power and gas pressure core.ac.uk. The fundamental etching mechanism for SiO₂ in fluorocarbon plasmas involves the reaction of fluorine radicals with the silicon dioxide surface, a process that is significantly enhanced by ion bombardment.

Silicon Dioxide Etching Rates (nm/min) in this compound + Ar vs. Tetrafluoromethane + Ar Plasmas

Input Power (W) Gas Pressure (mTorr) This compound + Ar Tetrafluoromethane + Ar
200 4 ~48 ~75
400 4 ~70 ~110
600 4 ~88 ~140
200 12 ~65 ~115
400 12 ~95 ~165
600 12 ~120 ~200

The etching selectivity, defined as the ratio of the silicon dioxide etch rate to the silicon etch rate, is a crucial parameter in many microfabrication processes where a silicon dioxide layer needs to be etched without significantly affecting the underlying silicon substrate.

In this comparative study, the SiO₂/Si etching selectivity for both this compound + Ar and Tetrafluoromethane + Ar plasmas was found to be relatively similar, with values slightly above unity core.ac.uk. This indicates that both gas systems etch silicon dioxide at a slightly faster rate than silicon under the tested conditions.

Etching Selectivity (SiO₂/Si) in this compound + Ar vs. Tetrafluoromethane + Ar Plasmas

Input Power (W) Gas Pressure (mTorr) This compound + Ar Tetrafluoromethane + Ar
200 4 ~1.2 ~1.15
400 4 ~1.17 ~1.16
600 4 ~1.17 ~1.17
200 12 ~1.18 ~1.15
400 12 ~1.19 ~1.14
600 12 ~1.2 ~1.11

The addition of oxygen to fluorocarbon plasmas is a common practice to enhance the concentration of fluorine radicals, which are the primary etchant species for silicon and silicon dioxide. Oxygen reacts with CFₓ radicals, preventing their recombination and polymer formation, thereby liberating more fluorine atoms to participate in the etching process.

In CF₄/O₂ plasmas, the etch rates of both Si and SiO₂ are known to be strongly dependent on the oxygen concentration. Generally, the addition of a small amount of oxygen to a CF₄ plasma increases the etch rates due to the increased availability of fluorine radicals aip.orgresearchgate.net. However, at higher oxygen concentrations, the etch rate of silicon can decrease. This is because oxygen can compete with fluorine for active sites on the silicon surface, forming a silicon dioxide layer that inhibits further etching aip.orgresearchgate.net. For silicon dioxide etching, the rate typically increases with oxygen addition until it reaches a maximum, after which it may decrease due to the dilution of the fluorocarbon etchant gas aip.orgskku.edu.

Without direct experimental data for this compound + Oxygen plasma, a quantitative comparison is not possible. Further research is required to characterize the etching performance of this compound in an oxygen-containing plasma and to determine its viability as an alternative to Tetrafluoromethane in such processes.

This compound + Oxygen Plasma vs. Tetrafluoromethane + Oxygen Plasma

Material Etching Rate Comparisons

In comparative studies using a mixture with Argon (Ar), this compound-based plasmas have demonstrated similar etching behaviors to CF₄ + Ar plasmas, although with consistently lower absolute etching rates. For both Si and SiO₂, the etching rates exhibit a monotonic increase with rising radio frequency (RF) power and higher gas pressures. nih.gov However, the etching rates in C₆F₁₂O + Ar plasma are approximately 1.5 to 2.0 times lower than those observed in CF₄ + Ar plasma under similar conditions. nih.gov

This difference is primarily attributed to a lower density and flux of atomic fluorine (F) in the C₆F₁₂O plasma. nih.gov The dominant etching mechanism for both Si and SiO₂ in these fluorocarbon plasmas is an ion-assisted chemical reaction, which is limited by the flux of neutral fluorine atoms. nih.govmdpi.com

Table 1: Etching Rate Comparison between C₆F₁₂O + Ar and CF₄ + Ar Plasmas

MaterialGas MixturePressure (mTorr)RF Power (W)Etching Rate TrendRelative Etching Rate
Si50% C₆F₁₂O + 50% Ar4 - 12200 - 600Increases with power and pressureLower
SiO₂50% C₆F₁₂O + 50% Ar4 - 12200 - 600Increases with power and pressureLower
Si50% CF₄ + 50% Ar4 - 12200 - 600Increases with power and pressureHigher
SiO₂50% CF₄ + 50% Ar4 - 12200 - 600Increases with power and pressureHigher
Etching Selectivity Assessment

The etching selectivity, a critical parameter in semiconductor manufacturing, refers to the ratio of the etch rate of one material to that of another. In the context of this compound plasmas, the selectivity of etching silicon dioxide (SiO₂) over silicon (Si) is a key performance indicator.

Studies have shown that C₆F₁₂O + Ar plasmas can achieve reasonable SiO₂/Si etching selectivity, although it may be somewhat limited, particularly at higher pressures, when compared to CF₄-based processes. nih.gov The formation of a fluorocarbon polymer film on the surfaces of both Si and SiO₂ plays a crucial role in determining selectivity. usp.brresearchgate.nettue.nl Generally, a thinner polymer layer is observed on SiO₂ due to the etching of the polymer by oxygen atoms present at the film/SiO₂ interface. nih.gov This differential polymer thickness contributes to the selective etching of SiO₂ over Si.

Achieving high selectivity for silicon nitride (Si₃N₄) over SiO₂ and Si is another important aspect. This often involves carefully controlling the plasma chemistry to promote the formation of a passivating polymer layer on Si and SiO₂ while enabling the etching of Si₃N₄. usp.brtue.nlumich.eduresearchgate.net The addition of hydrogen-containing gases can enhance selectivity by reducing the fluorine content in the deposited fluorocarbon film. researchgate.net

Mechanisms of Ion-Assisted Chemical Reactions in Plasma Etching

The etching of materials in this compound plasma is governed by ion-assisted chemical reactions, a synergistic process involving both chemical reactions with neutral species and physical bombardment by energetic ions. nih.govmdpi.commdpi.com The primary role of ion bombardment is to provide the necessary activation energy for surface reactions, break chemical bonds in the substrate, and remove non-volatile reaction byproducts. mdpi.comacademie-sciences.fr

Influence of Fluorocarbon Polymer Film Formation and Decomposition

During plasma etching with fluorocarbon gases like this compound, a thin fluorocarbon (CFₓ) polymer film simultaneously deposits on all surfaces exposed to the plasma. nih.govresearchgate.netosti.govpiescientific.com The thickness and composition of this film are determined by the balance between the flux of polymer-forming radicals (like CF₂) and the rate of polymer removal through ion bombardment and chemical etching by species such as oxygen. researchgate.netbwise.kr

This polymer layer plays a dual role: it can inhibit etching by acting as a barrier to the transport of etchant species to the surface, but it is also a source of fluorine for the etching reaction upon decomposition by ion bombardment. researchgate.net The control of this polymer film is essential for achieving anisotropic etching profiles and high selectivity. usp.brtue.nl

Analysis of Gaseous Decomposition Products during Discharge

During the plasma discharge, the this compound molecule (C₆F₁₂O) undergoes decomposition into a variety of smaller gaseous species. The identification and quantification of these decomposition products are crucial for understanding the plasma chemistry and its impact on the etching process. Mass spectrometry is a primary analytical tool used to study the stable neutral species and radical fragments generated in the discharge. physics.sk

The decomposition of fluorocarbons in a plasma environment leads to the formation of various radical species (e.g., CF, CF₂, CF₃) and stable molecules. osti.govresearchgate.netnih.govresearchgate.net In the presence of other gases like oxygen, reaction products can also include oxyfluorides. The specific composition of the gaseous byproducts depends on the plasma conditions, such as power, pressure, and gas mixture ratios.

Spectroscopic and Analytical Methodologies for Dodecafluorooxepane Research

Plasma Diagnostics using Optical Emission Spectroscopy (OES)

Optical Emission Spectroscopy (OES) is a non-invasive diagnostic tool used to identify the excited species within a plasma. By analyzing the wavelengths of light emitted from the plasma, researchers can determine the elemental and molecular composition of the discharge.

Research Findings:

Currently, there is a lack of publicly available, specific research data detailing the OES analysis of Dodecafluorooxepane plasma. General principles of OES in fluorocarbon plasmas suggest that the dissociation of this compound (C₇F₁₄O) would likely result in the formation of various radical and ionic species. These would include CFₓ (x=1-3) radicals, F atoms, and various CₓFᵧ⁺ ions. The OES spectrum would be expected to show emission lines corresponding to these fragments. For instance, the presence of atomic fluorine could be identified by its characteristic emission lines in the 600-800 nm range. Molecular emissions from CF and CF₂ radicals would also be anticipated.

A hypothetical OES analysis would involve monitoring the intensity of these characteristic emission lines as a function of plasma parameters such as power, pressure, and gas flow rates. This would provide insights into the dissociation pathways of the this compound molecule and the dominant reactive species in the plasma.

Interactive Data Table: Expected Species in this compound Plasma OES

SpeciesExpected Wavelength Range (nm)Type
F600 - 800Atomic
CF190 - 290Molecular Radical
CF₂240 - 320Molecular Radical
CO450 - 650Molecular

Note: This table is based on general knowledge of fluorocarbon plasmas and is for illustrative purposes due to the absence of specific data for this compound.

Surface Chemical State Analysis via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. In the context of this compound research, XPS is invaluable for analyzing the composition of films deposited from a this compound plasma.

Research Findings:

Interactive Data Table: Hypothetical XPS Peak Assignments for a this compound Plasma-Deposited Film

ElementSpectral RegionBinding Energy (eV)Assignment
CarbonC 1s~285.0C-C/C-H
~287.0C-O
~289.0C-F
~291.0CF₂
~293.0CF₃
FluorineF 1s~689.0C-F
OxygenO 1s~532.5C-O

Note: The binding energies are approximate and can vary depending on the specific chemical environment.

Ion and Electron Characterization by Double Langmuir Probe

A Double Langmuir Probe is an established diagnostic tool used to measure fundamental plasma parameters such as electron temperature (Tₑ), electron density (nₑ), and ion density (nᵢ). It consists of two small electrodes inserted into the plasma, to which a sweeping voltage is applied, and the resulting current is measured.

Research Findings:

There is no specific published research detailing the use of a Double Langmuir Probe for the characterization of this compound plasmas. In a hypothetical study, a Double Langmuir Probe would be used to map the spatial distribution of electron temperature and density within the plasma reactor. This information is critical for understanding the plasma chemistry and its uniformity, which in turn affects the properties of any resulting deposited films. The electronegative nature of fluorocarbon plasmas, due to the formation of negative ions (F⁻), can complicate Langmuir probe measurements. Therefore, careful analysis of the probe's current-voltage (I-V) characteristic would be necessary to accurately determine the plasma parameters.

Interactive Data Table: Expected Plasma Parameters in a this compound Plasma

ParameterExpected RangeSignificance
Electron Temperature (Tₑ)1 - 5 eVInfluences reaction rates and dissociation
Electron Density (nₑ)10⁹ - 10¹¹ cm⁻³Affects the overall plasma reactivity
Ion Density (nᵢ)10⁹ - 10¹¹ cm⁻³Important for ion bombardment and surface processes

Note: These ranges are typical for low-pressure capacitively coupled fluorocarbon plasmas and are provided for illustrative context.

Advanced Spectroscopic Techniques for Material Characterization

Beyond the core techniques, a range of advanced spectroscopic methods can provide deeper insights into the properties of materials derived from this compound.

Research Findings:

While specific applications to this compound are not documented, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) would be highly valuable for analyzing the chemical bonding structure of plasma-polymerized films. The infrared spectrum would reveal characteristic absorption bands for C-F and C-O stretching and bending vibrations, providing complementary information to XPS. Mass Spectrometry (MS) could be used to analyze the neutral and ionic species in the plasma, offering a detailed inventory of the gas-phase chemistry. Ellipsometry would be a powerful non-destructive technique for in-situ monitoring of the thickness and optical properties of films during deposition from a this compound plasma.

Applications in Advanced Materials and Engineering Systems

Integration into Semiconductor Fabrication Processes as an Etchant Gas

In semiconductor manufacturing, plasma etching is a fundamental process used to create intricate patterns on silicon wafers by selectively removing material. nih.gov This process relies on specialized gases that, when energized into a plasma state, generate reactive species to etch the desired features. Fluorocarbon gases are widely used for etching silicon-based dielectrics like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). nih.gov

The semiconductor industry has historically used perfluorocarbons (PFCs), such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆), for dry etching processes. nih.gov While effective, these gases have very high GWPs and long atmospheric lifetimes, contributing to climate change. delaware.gov This has driven research into new, environmentally harmonized gas chemistries that offer high-performance etching with a minimal environmental footprint.

Dodecafluorooxepane is being investigated as a next-generation etchant gas precisely for this reason. Its GWP of approximately 1 is a stark contrast to the high GWP values of traditional PFCs. mdpi.comencyclopedia.pubmdpi.com This makes it a powerful alternative for semiconductor manufacturers aiming to reduce their greenhouse gas emissions and comply with increasingly stringent environmental regulations. The presence of an oxygen atom within the C₆F₁₂O molecule can also influence the plasma chemistry, potentially aiding in the removal of carbon-rich polymer layers that form during etching, which can enhance process control.

Environmental Impact of Etchant Gases

CompoundChemical FormulaGlobal Warming Potential (GWP, 100-year)
This compoundC₆F₁₂O~1 mdpi.comencyclopedia.pubmdpi.com
Carbon Dioxide (Baseline)CO₂1 europa.eu
TetrafluoromethaneCF₄7,390
HexafluoroethaneC₂F₆12,200
Sulfur HexafluorideSF₆24,300 europa.eu

Effective plasma etching requires precise control over several parameters, including etch rate, selectivity, and anisotropy.

Etch Rate refers to the speed at which the target material is removed.

Selectivity is the ratio of the etch rate of the target material to the etch rate of the masking material (e.g., photoresist) or underlying layers. High selectivity is crucial to ensure that only the desired material is removed.

Anisotropy describes the directionality of the etch. A perfectly anisotropic etch creates vertical sidewalls, which is essential for fabricating high-density integrated circuits.

The control of these parameters in fluorocarbon plasmas is a complex function of the gas chemistry and plasma conditions (e.g., power, pressure, gas flow rates). The dissociation of gases like this compound in a plasma would produce various CFₓ radicals. These radicals are responsible for both etching the SiO₂ surface and forming a protective fluorocarbon polymer layer on the sidewalls of the etched features, which promotes anisotropy. The balance between etching and polymer deposition is key to achieving the desired profile. The addition of other gases, such as Argon (Ar) for plasma stabilization and Oxygen (O₂) to manage polymer formation, is a common technique used to optimize the process. nih.gov While specific process recipes for this compound are still under development, its chemical structure suggests it can be a source for the necessary reactive species, similar to established fluorocarbon etchants, but with superior environmental credentials.

Potential for Multifunctional Micro-Nano Electrochemical Devices

Beyond its applications in high-voltage and semiconductor manufacturing, the unique properties of this compound suggest potential use in emerging fields like micro- and nano-electrochemical devices. This potential is largely extrapolated from research into a broader class of materials known as fluoroethers and fluorinated solvents. chemrxiv.orgchemrxiv.org

Fluoroethers are being actively investigated as electrolyte solvents for high-performance batteries, particularly for lithium-metal anodes. chemrxiv.orgresearchgate.net Their key advantages include:

High Oxidative Stability: The strong electron-withdrawing effect of fluorine atoms makes the solvent more resistant to oxidation, which is critical for enabling the use of high-voltage cathodes that would degrade conventional ether- or carbonate-based electrolytes. chemrxiv.org

Improved Safety: Fluorinated compounds are generally less flammable than their hydrocarbon counterparts, enhancing the safety of energy storage devices.

Stable Electrode Interface: Fluoroethers can help form a stable and robust solid-electrolyte interphase (SEI) on the surface of the lithium-metal anode, which is crucial for preventing dendrite growth and improving the cycling efficiency and lifespan of the battery. google.com

As a highly fluorinated cyclic compound, this compound shares these fundamental characteristics. Its chemical inertness, thermal stability, and high fluorine content could make it a valuable component in electrolyte formulations for next-generation microbatteries, sensors, or other electrochemical systems where stability and performance under demanding conditions are paramount. While direct research on this compound in this specific application is not yet widely published, its properties align with the design principles currently guiding the development of advanced electrolytes. chemrxiv.org

Environmental Footprint and Sustainability of Dodecafluorooxepane

Assessment of Global Warming Potential (GWP) as an Environmental Metric

No specific Global Warming Potential (GWP) value for Dodecafluorooxepane was found in the conducted searches. GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. iifiir.orgtrane.com Without a published GWP value, a quantitative assessment of its direct impact on climate change is not possible.

This compound as an Alternative to High-GWP Perfluorinated Compounds (PFCs)

There is no specific information available detailing the use of this compound as an alternative to high-GWP PFCs. While there is a general trend in the chemical industry to find replacements for compounds with high global warming potential, cefic.org the role of this compound in this context is not documented in the available search results.

Strategies for Efficient Recovery and Trapping of Residual Gases

No specific methods for the recovery and trapping of this compound have been documented in the search results. General techniques for capturing fluorinated compounds include adsorption by various materials and advanced oxidation processes. mdpi.comnewatlas.com However, the applicability and efficiency of these methods for this compound are unknown.

Contribution to Eco-Friendly Industrial Processes

There is no information available on the specific contributions of this compound to eco-friendly industrial processes. The development of greener chemical manufacturing aims to reduce waste and energy consumption, often through the use of more sustainable materials and processes. cefic.org However, any specific role this compound plays in such processes is not detailed in the available literature.

Future Research Directions and Emerging Applications

Exploration of Synergistic Effects in Dodecafluorooxepane Gas Mixtures

The investigation of gas mixtures is crucial for developing alternatives to potent greenhouse gases like sulfur hexafluoride (SF6) used in electrical insulation. researchgate.net Many fluorinated compounds, when mixed with buffer gases such as nitrogen (N2) or carbon dioxide (CO2), exhibit synergistic effects, where the dielectric strength of the mixture is greater than the sum of its parts. researchgate.net This phenomenon is essential for creating environmentally friendly gas-insulated equipment that can operate without the risk of liquefaction at low temperatures. researchgate.net

Future research must systematically investigate the synergistic effects of this compound when mixed with various buffer gases. Studies on other fluorinated gases, such as C4F7N and C5F10O, have demonstrated that even small quantities of these gases mixed with CO2 or air can significantly increase the dielectric strength of the mixture, making it comparable to pure SF6. researchgate.net Similar comprehensive testing on this compound is a critical next step.

Key research objectives should include:

Breakdown Voltage Analysis: Determining the breakdown voltage of this compound mixtures with CO2, N2, and air under various pressures and mixture ratios. manchester.ac.uk

Liquefaction Temperature: Mapping the dew points of these mixtures to establish the minimum operating temperatures for practical applications in electrical switchgear.

Synergism Quantification: Calculating the synergistic coefficient to understand the nature and magnitude of the interaction between this compound and the buffer gas. A synergistic coefficient greater than 100% indicates a positive synergistic effect. researchgate.net

Table 1: Dielectric Strength of Alternative Insulating Gases and Mixtures
Gas/MixtureRelative Dielectric Strength (vs. SF6)Typical Mixture RatioBuffer GasReference
C4F7N~2.05-20%CO2 / Air researchgate.net
C5F10O~1.8-2.05-20%CO2 / Air researchgate.net
CF3I~1.210-30%CO2 / N2 manchester.ac.uk
This compoundTo be determinedTo be determinedCO2 / N2 / AirN/A

Advanced Computational Modeling for Predictive Process Optimization

The design and optimization of chemical processes are increasingly reliant on advanced computational methods, which can significantly reduce the need for costly and time-consuming experimental work. alliedacademies.org Computational Fluid Dynamics (CFD), Molecular Dynamics (MD), and quantum chemistry calculations are powerful tools for predicting material properties and optimizing process conditions. alliedacademies.orgisef.netmdpi-res.com

For this compound, a significant future research direction lies in the application of these modeling techniques to predict its behavior and streamline its production and use. nih.govntnu.noamenaghawon.com

Quantum Chemistry and Molecular Dynamics (MD): First-principles electronic structure calculations, such as Density Functional Theory (DFT), and MD simulations can provide deep insights into the molecular-level properties of this compound. isef.netresearchgate.net These methods can be used to develop accurate force fields for predicting thermodynamic, conformational, and transport properties. acs.org For instance, simulations have been successfully used to understand the degradation mechanisms of other per- and polyfluoroalkyl substances (PFAS) and to predict properties like density and enthalpy of vaporization for perfluoroalkanes. acs.orgmdpi.com Applying these techniques to this compound would provide a foundational understanding of its physical and chemical characteristics.

Process Modeling and Optimization: CFD simulations can be employed to design and optimize reactors, separators, and heat exchangers for the synthesis and purification of this compound. alliedacademies.orgchemisgroup.usresearchgate.net By simulating fluid flow, heat transfer, and chemical reactions, engineers can identify optimal equipment geometry and operating conditions to improve performance, enhance safety, and increase efficiency. alliedacademies.orgresearchgate.net Kinetic modeling can further refine these processes, predicting concentration profiles under various conditions, as has been demonstrated for the degradation of other fluorinated compounds. nih.gov

Table 2: Application of Computational Models in Chemical Process Engineering
Modeling TechniqueObjectivePredicted Parameters / OutcomesRelevance to this compound
Quantum Chemistry (DFT)Molecular Property PredictionConformational energetics, partial charges, bond parametersDevelopment of accurate force fields for MD simulations. researchgate.netacs.org
Molecular Dynamics (MD)System Behavior SimulationDensity, viscosity, enthalpy of vaporization, diffusion coefficientsPredicting physical and transport properties of pure this compound and its mixtures. acs.orgmdpi.com
Computational Fluid Dynamics (CFD)Process Equipment Design & OptimizationFlow patterns, heat transfer rates, reaction kinetics, pressure dropOptimizing synthesis reactors and purification units. alliedacademies.orgchemisgroup.us
Kinetic ModelingReaction and Degradation Pathway AnalysisConcentration profiles, reaction rates, degradation efficiencyPredicting product yield and understanding potential degradation pathways. nih.gov

Development of Novel Materials and Systems Utilizing this compound

Fluoropolymers are a significant class of specialty polymers known for their exceptional thermal stability, chemical resistance, and unique electrical properties. sci-hub.se The incorporation of fluorinated monomers is a key strategy for creating advanced materials for a wide range of applications, from coatings and elastomers to high-performance dielectrics. sci-hub.se20.210.105rsc.org

A promising future direction is the use of this compound as a building block for novel polymers and materials. Its cyclic ether structure and high degree of fluorination could impart unique properties to resulting materials.

Polymer Synthesis: Research should focus on the polymerization of this compound, either through ring-opening polymerization or by functionalizing the molecule to enable copolymerization with other monomers. scholaris.cascholaris.ca The synthesis of polymers containing fluoroalkene or trifluorovinyl ether units has led to materials with enhanced processability and solubility. scholaris.ca Exploring similar strategies with this compound could lead to a new class of fluorinated polymers.

Dielectric Materials: There is a constant demand for new dielectric materials with low dielectric constant (Dk) and dissipation factor (Df) for applications in high-speed electronics and telecommunications. electronics.org Fluoropolymers like polyvinylidene fluoride (PVDF) are widely used for their excellent dielectric and ferroelectric properties. researchgate.net The potential of this compound-based polymers as advanced dielectrics should be thoroughly investigated. This includes synthesizing polymer films and characterizing their dielectric properties across a wide frequency range. researchgate.netresearchgate.net

Integration of this compound in Circular Economy Frameworks for Sustainable Chemical Manufacturing

The transition from a linear "take-make-waste" model to a circular economy is essential for the sustainability of the chemical industry. noviams.compwc.com This framework emphasizes designing out waste, keeping materials in use, and regenerating natural systems. alfalaval.us For specialty chemicals like this compound, integrating circular economy principles from the outset is a critical research direction.

Life Cycle Assessment (LCA): A comprehensive cradle-to-gate Life Cycle Assessment (LCA) is necessary to evaluate the environmental footprint of this compound. ellenmacarthurfoundation.org2-0-lca.com An LCA quantifies potential environmental impacts throughout the product's life cycle, from raw material extraction to manufacturing and end-of-life treatment. acs.orgnih.govresearchgate.net Such assessments have been conducted for other fluorinated gases to compare the environmental impact of recycling processes versus new production, highlighting significant reductions in global warming potential (GWP). acs.orgnih.gov A similar analysis for this compound would identify environmental hotspots and guide the development of more sustainable production pathways. columbia.edulifecycleinitiative.orgnrel.govresearchgate.net

Recycling and Recovery: Research into technologies for the recovery and recycling of this compound from potential applications, such as gas mixtures or materials, is vital. The chemical industry is increasingly viewing waste streams as valuable resources. tcs.comkochmodular.com Developing efficient separation and purification processes will be key to closing the loop and minimizing emissions of this fluorinated compound. acs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.